N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide
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Overview
Description
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide: is a compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the acyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Oxo derivatives and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Drug Discovery: The pyrrolidine ring is a versatile scaffold in medicinal chemistry, used to design compounds with specific biological activities.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition due to its ability to interact with active sites of enzymes.
Medicine:
Therapeutic Agents:
Industry:
Mechanism of Action
The mechanism of action of N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct biological activities compared to other pyrrolidine derivatives. The presence of the amino and acetamide groups enhances its ability to interact with biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C12H23N3O2 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)11(13)12(17)15-6-4-5-10(15)7-14-9(3)16/h8,10-11H,4-7,13H2,1-3H3,(H,14,16) |
InChI Key |
DLJRDSPAKPABOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CNC(=O)C)N |
Origin of Product |
United States |
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